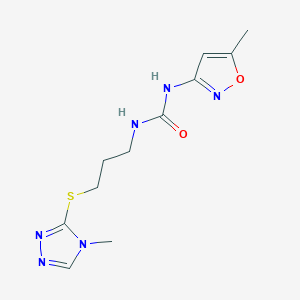![molecular formula C25H24N2O4S B2420321 2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid CAS No. 2171888-29-0](/img/structure/B2420321.png)
2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound is a derivative of 9H-fluoren-9-ylmethoxy carbonyl (Fmoc), a protecting group used in peptide synthesis . The Fmoc group is known for its stability and ease of removal, making it ideal for use in complex syntheses .
Molecular Structure Analysis
The molecular structure of this compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, a piperidine ring, a thiazole ring, and an acetic acid moiety . The presence of these functional groups suggests that this compound may have interesting chemical properties and potential applications in various fields.Chemical Reactions Analysis
The Fmoc group in this compound can be removed under mildly basic conditions, which is a key step in peptide synthesis . The thiazole ring and the acetic acid moiety may also participate in various chemical reactions, but the specifics would depend on the reaction conditions and the presence of other reagents.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the Fmoc group suggests that it would be stable under acidic conditions but could be deprotected under basic conditions . The compound’s density is approximately 1.308±0.06 g/cm3 at 20 °C and 760 Torr .Wissenschaftliche Forschungsanwendungen
Synthesis and Bio-Evaluation Applications
- Novel derivatives of this compound have been synthesized and evaluated for potential antimicrobial, antifungal, and antimalarial activity. These studies contribute to the understanding of the compound's utility in medicinal chemistry (Shah, Patel, Rajani, & Karia, 2016).
Luminescence and Metal Sensing
- Substituted derivatives of this compound, such as pyridylthiazoles, exhibit unique luminescent properties and are studied for potential applications in metal sensing and as laser dyes due to their high fluorescence quantum yields and large Stokes shift values (Grummt, Weiss, Birckner, & Beckert, 2007).
Synthesis of PPARpan Agonists
- This compound is utilized in the synthesis of PPARpan agonists, demonstrating its relevance in drug development and pharmaceutical research. The synthesis process includes regioselective carbon-sulfur bond formation and efficient introduction of various molecular fragments (Guo et al., 2006).
Complex Formation with Metals
- Complexes of nickel, copper, and zinc with derivatives of this compound have been synthesized, highlighting its potential applications in coordination chemistry and material science (Singh & Baruah, 2008).
Anti-Arrhythmic Activity
- Piperidine-based derivatives of this compound have been synthesized and shown to have significant anti-arrhythmic activity. This finding is crucial for developing new therapeutic agents in cardiology (Abdel‐Aziz, Abdel-Wahab, El-Sharief, & Abdulla, 2009).
Electrochemical Studies
- Mannich bases bearing a pyrazolone moiety synthesized from this compound have been characterized for their electrochemical behavior. This research is important for understanding the electrochemical properties of novel compounds (Naik et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-[1-(9H-fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-1,3-thiazol-4-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N2O4S/c28-23(29)13-17-15-32-24(26-17)16-9-11-27(12-10-16)25(30)31-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-8,15-16,22H,9-14H2,(H,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXICUZXWBWVTLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=NC(=CS2)CC(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid | |
CAS RN |
2171888-29-0 |
Source


|
| Record name | 2-[2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidin-4-yl)-1,3-thiazol-4-yl]acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,7-dimethyl-9-(3-methylphenyl)-3-octyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(E)-2-(1-methyl-1H-benzo[d]imidazol-2(3H)-ylidene)-3-(4-((3-methylpiperidin-1-yl)sulfonyl)phenyl)-3-oxopropanenitrile](/img/structure/B2420242.png)
![4-Phenyl-N-[(1R,2S)-2-propan-2-ylcyclopropyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2420243.png)

![2-(benzylthio)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2420248.png)


![N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-nitrobenzamide](/img/structure/B2420251.png)
![8-[[4-(4-Methoxyphenyl)piperazin-1-yl]methyl]-3-methyl-7-propylpurine-2,6-dione](/img/structure/B2420253.png)
![4-((dipropylamino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2420254.png)
![1-[4-(tert-butyl)benzyl]-2-(2-chloro-3-pyridinyl)-1H-1,3-benzimidazole](/img/structure/B2420256.png)

